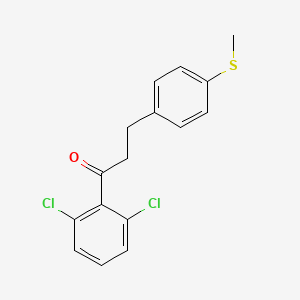

2',6'-Dichloro-3-(4-thiomethylphenyl)propiophenone

CAS No.: 898781-85-6

Cat. No.: VC2484178

Molecular Formula: C16H14Cl2OS

Molecular Weight: 325.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898781-85-6 |

|---|---|

| Molecular Formula | C16H14Cl2OS |

| Molecular Weight | 325.3 g/mol |

| IUPAC Name | 1-(2,6-dichlorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one |

| Standard InChI | InChI=1S/C16H14Cl2OS/c1-20-12-8-5-11(6-9-12)7-10-15(19)16-13(17)3-2-4-14(16)18/h2-6,8-9H,7,10H2,1H3 |

| Standard InChI Key | ANBWNKHZSZBPIW-UHFFFAOYSA-N |

| SMILES | CSC1=CC=C(C=C1)CCC(=O)C2=C(C=CC=C2Cl)Cl |

| Canonical SMILES | CSC1=CC=C(C=C1)CCC(=O)C2=C(C=CC=C2Cl)Cl |

Introduction

Chemical Structure and Properties

2',6'-Dichloro-3-(4-thiomethylphenyl)propiophenone belongs to the class of ketones, specifically propiophenone derivatives. The molecular structure consists of two phenyl rings connected by a propan-1-one linkage, with two chlorine substituents at positions 2' and 6' on one phenyl ring and a thiomethyl group at position 4 of the other phenyl ring.

Basic Properties

Based on analysis of similar dichloropropiophenone compounds, the following properties can be established:

Structural Analysis

The 2',6'-dichloro substitution pattern creates a distinct electronic environment compared to other isomers such as 2',4'- or 2',3'-substituted variants. The chlorine atoms, being electron-withdrawing, affect the electrophilicity of the carbonyl carbon, while the thiomethyl group at the para position of the other phenyl ring contributes electron density through resonance effects.

Unlike the 2',4'-dichloro isomer (CAS No.: 898781-69-6) where the chlorine atoms are positioned asymmetrically, the 2',6'-dichloro arrangement creates a more symmetrical electronic distribution around the phenyl ring. This structural difference likely influences the compound's reactivity, particularly in nucleophilic addition reactions at the carbonyl group.

Synthesis Methods

General Synthetic Approaches

The synthesis of 2',6'-Dichloro-3-(4-thiomethylphenyl)propiophenone would likely follow similar pathways to those used for related dichloropropiophenone derivatives. Based on common synthetic routes for similar compounds, the following approaches are proposed:

Friedel-Crafts Acylation

This represents the most probable synthetic route, involving the reaction of 2,6-dichlorobenzoyl chloride with 4-thiomethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction proceeds through the following general steps:

-

Formation of an acylium ion intermediate from the acid chloride and Lewis acid

-

Electrophilic attack on the aromatic ring

-

Deprotonation to restore aromaticity

-

Hydrolysis of the complex to yield the final product

Alternative Synthetic Pathways

Alternative approaches might include:

-

Claisen-Schmidt condensation followed by selective reduction

-

Direct coupling of appropriate aryl halides with organometallic reagents

-

In-situ synthetic methods similar to those described for related dichlorophenol derivatives

Critical Reaction Parameters

Successful synthesis would require careful control of several key parameters:

| Parameter | Optimal Condition | Rationale |

|---|---|---|

| Temperature | 0-5°C during addition, then ambient temperature | Controls reaction rate and minimizes side reactions |

| Solvent | Anhydrous dichloromethane or dichloroethane | Provides appropriate medium for Lewis acid catalysis |

| Catalyst Loading | 1.1-1.2 equivalents of AlCl3 | Ensures complete activation of acyl chloride |

| Reaction Time | 4-6 hours | Allows for complete conversion while minimizing degradation |

| Work-up Conditions | Mild aqueous quench at low temperature | Prevents hydrolysis of sensitive functional groups |

Structure-Activity Relationships

Effect of Substitution Pattern

The substitution pattern of chlorine atoms significantly affects the compound's biological and chemical properties. The table below compares 2',6'-Dichloro-3-(4-thiomethylphenyl)propiophenone with structurally related isomers:

Electronic and Steric Considerations

The para-thiomethyl group on the other phenyl ring contributes electron density through resonance effects, potentially influencing the reactivity of the propanone linker. This electronic push-pull system creates a compound with interesting reactivity profiles that could be exploited in various applications.

Spectroscopic Characteristics

NMR Spectroscopy

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (2',6'-dichlorophenyl) | 7.2-7.5 | complex | 3H |

| Aromatic H (4-thiomethylphenyl) | 7.0-7.3 | AA'BB' system | 4H |

| -CH2-CH2- | 2.8-3.2 | two triplets | 4H |

| -SCH3 | 2.4-2.5 | singlet | 3H |

Infrared Spectroscopy

Key expected IR absorption bands:

-

C=O stretching: 1670-1690 cm⁻¹

-

Aromatic C=C stretching: 1590-1610 cm⁻¹

-

C-Cl stretching: 750-780 cm⁻¹

-

C-S stretching: 600-700 cm⁻¹

Mass Spectrometry

The expected fragmentation pattern would include:

-

Molecular ion peak at m/z 325 [M]⁺

-

Loss of CO to give m/z 297

-

Cleavage of C-C bond adjacent to carbonyl

-

Characteristic chlorine isotope pattern (M, M+2, M+4) with relative intensities of approximately 9:6:1

Biological Activity and Mechanisms

Enzyme Inhibition

The compound's structural features suggest potential interaction with various enzyme active sites:

-

The carbonyl group can form hydrogen bonds with amino acid residues

-

The chlorine atoms may engage in halogen bonding interactions

-

The thiomethyl group can participate in sulfur-based interactions with protein residues

Receptor Modulation

The compound may also interact with cellular receptors, particularly those with hydrophobic binding pockets that can accommodate the dichloro and thiomethyl substituents.

Structure-Based Activity Predictions

Comparative Analysis with Related Compounds

Physicochemical Property Comparison

Reactivity Differences

The 2',6'-dichloro substitution pattern creates a unique reactivity profile compared to other isomers. The symmetrical arrangement of chlorine atoms around the carbonyl-bearing ring likely influences:

-

The electrophilicity of the carbonyl carbon

-

The accessibility of the reaction center to nucleophiles

-

The conformational preferences of the molecule in solution

These differences could be exploited in selective chemical transformations and could influence the compound's behavior in biological systems.

Future Research Directions

Synthetic Optimization

Future research could focus on developing optimized synthetic routes specifically tailored for 2',6'-Dichloro-3-(4-thiomethylphenyl)propiophenone, with emphasis on:

-

Green chemistry approaches with reduced environmental impact

-

Catalytic methods for more efficient synthesis

-

Continuous flow processes for scalable production

Biological Evaluation

Comprehensive biological screening would be valuable to determine:

-

Antimicrobial activity against various bacterial and fungal strains

-

Anti-inflammatory potential through enzyme inhibition assays

-

Anticancer activity in cell-based assays

-

Structure-activity relationship studies with systematic structural modifications

Material Science Applications

The unique structural features might also be exploited in materials science:

-

As components in advanced polymeric materials

-

For development of sensors and molecular recognition systems

-

In photochemical applications due to the chromophoric properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume